![molecular formula C18H27N3O2 B1503503 N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline CAS No. 509094-05-7](/img/structure/B1503503.png)
N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline
Overview
Description
N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline, also known as CPP, is a chemical compound that has been extensively studied for its potential application in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory.
Mechanism of Action
N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This prevents the binding of glycine, which is required for the activation of the receptor. By blocking the NMDA receptor, N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline inhibits the influx of calcium ions into the cell, which is necessary for synaptic plasticity and learning.
Biochemical and Physiological Effects
N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline has been shown to have a number of biochemical and physiological effects. In animal studies, N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline has been shown to impair spatial learning and memory, as well as reduce the amplitude of long-term potentiation (LTP) in the hippocampus. LTP is a process that is believed to underlie learning and memory, and its reduction is consistent with the NMDA receptor antagonism of N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline in lab experiments is its selective antagonism of the NMDA receptor. This allows researchers to study the specific effects of NMDA receptor antagonism on brain function and behavior. However, one of the limitations of N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline is its potential toxicity. N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline has been shown to be toxic to neurons at high concentrations, which could limit its use in certain experiments.
Future Directions
There are a number of future directions for research on N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline. One area of interest is the role of the NMDA receptor in psychiatric disorders such as schizophrenia and depression. N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline has been used as a model for these disorders in animal studies, and further research could shed light on the underlying mechanisms of these disorders. Additionally, there is interest in developing new NMDA receptor antagonists that are more selective and less toxic than N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline. These compounds could have potential therapeutic applications in the treatment of neurological and psychiatric disorders.
Scientific Research Applications
N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline has been extensively studied for its potential application in scientific research. Its selective antagonism of the NMDA receptor makes it a valuable tool for studying the role of this receptor in synaptic plasticity, learning, and memory. N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline has been used in a variety of studies to investigate the effects of NMDA receptor antagonism on brain function and behavior.
properties
IUPAC Name |
N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c22-21(23)18-13-15(14-20-11-5-2-6-12-20)9-10-17(18)19-16-7-3-1-4-8-16/h9-10,13,16,19H,1-8,11-12,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGIOMSEKKVQIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)CN3CCCCC3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673766 | |
Record name | N-Cyclohexyl-2-nitro-4-[(piperidin-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-nitro-4-(piperidin-1-ylmethyl)aniline | |
CAS RN |
509094-05-7 | |
Record name | N-Cyclohexyl-2-nitro-4-[(piperidin-1-yl)methyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30673766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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